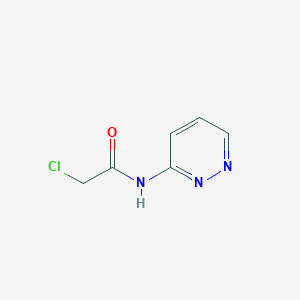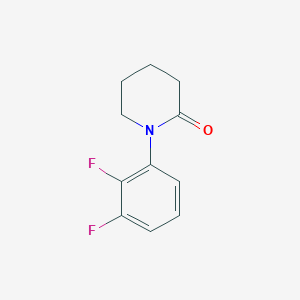
1-(2,3-Difluorophenyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Difluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 2,3-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and piperidin-2-one.
Formation of Intermediate: The 2,3-difluoroaniline is first converted to a suitable intermediate, such as 2,3-difluorobenzoyl chloride, using reagents like thionyl chloride.
Coupling Reaction: The intermediate is then reacted with piperidin-2-one in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial practices include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(2,3-Difluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1-(2,3-Difluorophenyl)piperidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,3-Difluorophenyl)piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
作用机制
The mechanism of action of 1-(2,3-Difluorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
1-(2,5-Difluorophenyl)piperidin-2-one: Similar structure but with fluorine atoms at different positions.
1-(2,4-Difluorophenyl)piperidin-2-one: Another isomer with fluorine atoms at the 2 and 4 positions.
Uniqueness
1-(2,3-Difluorophenyl)piperidin-2-one is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern may offer distinct advantages in terms of binding affinity and selectivity in medicinal applications.
属性
分子式 |
C11H11F2NO |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
1-(2,3-difluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-3-5-9(11(8)13)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2 |
InChI 键 |
ZIJZIALSTMLDOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


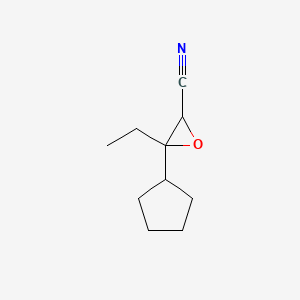
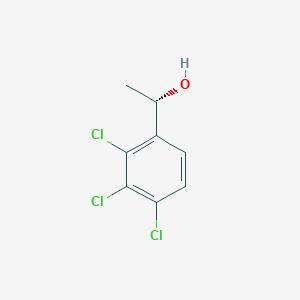
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
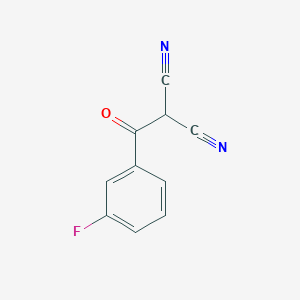
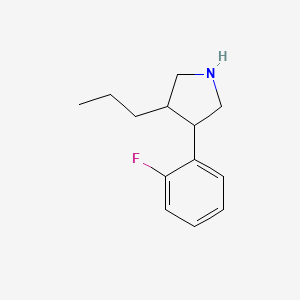
![(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13223136.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
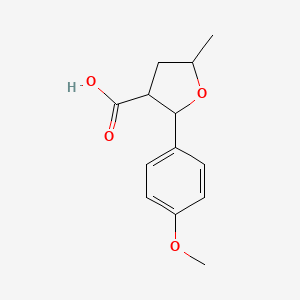
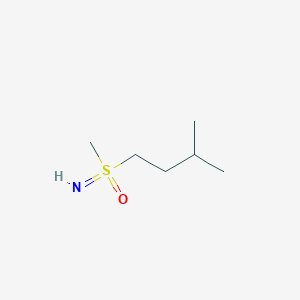
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)
